N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-15-7-8-17(13-16(15)2)24-20(30)14-28-23(31)29-19-6-4-3-5-18(19)25-21(22(29)26-28)27-9-11-32-12-10-27/h3-8,13H,9-12,14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQBTSWONNDGJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazoloquinoxaline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinoxaline ring system.
Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Attachment of the Dimethylphenyl Moiety: This step may involve Friedel-Crafts acylation or alkylation reactions to attach the dimethylphenyl group to the core structure.
Final Acetylation: The final step typically involves acetylation to introduce the acetamide functionality.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the oxo group to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or morpholino groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis and materials science.
Biology
Biologically, N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide may exhibit interesting pharmacological properties, such as antimicrobial, antiviral, or anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways. Its structural features may allow it to act as an inhibitor or modulator of biological processes.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity. It could also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinoxaline core may bind to active sites, inhibiting enzyme activity or modulating receptor function. The morpholino group could enhance solubility and bioavailability, while the dimethylphenyl moiety might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and molecular differences between the target compound and its analogues:
Key Observations :
- Morpholino vs. Dimethylamino: The morpholino group in the target compound and improves water solubility compared to dimethylamino in , which may enhance membrane permeability .
- In contrast, the chloro substituent in increases lipophilicity, which could enhance blood-brain barrier penetration .
- Triazoloquinoxaline Modifications: The propyl chain in reduces molecular weight and polarity, while the phenoxy group in introduces bulkiness, possibly limiting bioavailability .
Pharmacological Implications (Theoretical)
While direct activity data for the target compound is unavailable, insights can be drawn from related compounds:
- Anticancer Potential: Quinazolinone analogues (e.g., ) demonstrate activity against MDA-MB-231 breast cancer cells via TACE inhibition. The triazoloquinoxaline core in the target compound may similarly target kinases or proteases .
- CNS Activity: Alprazolam (a triazolobenzodiazepine) shows enhanced CNS activity due to the triazole ring . Though structurally distinct, the target compound’s triazoloquinoxaline core might interact with GABA receptors if optimized.
- Pesticidal vs. Pharmaceutical Use: Triazolo-containing pesticides (e.g., ) highlight the role of substituents in determining application. The target compound’s polar morpholino group and aromatic acetamide likely favor pharmaceutical over pesticidal use .
Biological Activity
N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure incorporates a morpholine ring and a quinoxaline derivative, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds containing the quinoxaline moiety possess antimicrobial properties. For instance, derivatives of quinoxaline have been shown to exhibit significant activity against various bacterial strains. The incorporation of the morpholine group may enhance solubility and bioavailability, potentially leading to improved antimicrobial efficacy.
Anticancer Activity
Studies have suggested that similar compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. For example, quinoxaline derivatives have been reported to inhibit cell proliferation and induce cell cycle arrest in specific cancer types.
Neuroprotective Effects
The structural features of this compound suggest potential neuroprotective effects. Compounds with similar structures have been associated with reduced neurotoxicity and protection against oxidative stress in neuronal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Many quinoxaline derivatives act as inhibitors of enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Interference with DNA/RNA Synthesis : Some studies indicate that these compounds may disrupt nucleic acid synthesis, leading to cell death.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases or modulation of Bcl-2 family proteins.
Case Studies and Research Findings
Q & A
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Compound Substituents | Target Enzyme | IC (µM) | Reference |
|---|---|---|---|
| 4-Morpholino, 3,4-dimethylphenyl | COX-2 | 8.2 | |
| 4-Fluorophenyl, triazoloquinoxaline | PDE4 | 12.5 | |
| 3-Methoxy, benzyl-acetamide | HDAC | 15.0 |
Basic: What computational approaches predict this compound’s target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 or kinase active sites, guided by triazoloquinoxaline’s planar structure .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with morpholino oxygen) using Schrödinger Suite .
- ADMET Prediction : SwissADME estimates bioavailability and toxicity profiles based on logP (calculated: 2.8) and PSA (85 Ų) .
Advanced: How can structure-activity relationship (SAR) studies be statistically validated?
Methodological Answer:
- Multivariate Regression : Correlate substituent properties (e.g., Hammett σ, logP) with bioactivity using tools like R or Python’s scikit-learn .
- Cluster Analysis : Group derivatives by structural features (e.g., halogen vs. alkyl groups) to identify activity trends .
- Bootstrapping : Validate SAR models by resampling datasets to assess robustness against outliers .
Basic: What are the primary biological targets hypothesized for this compound?
Methodological Answer:
Hypotheses are derived from:
- Enzyme Inhibition Assays : Test against COX-2, phosphodiesterases (PDEs), or histone deacetylases (HDACs) due to structural similarity to known inhibitors .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated analogs .
Advanced: What strategies improve metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Isotope Labeling : C-labeled compound tracks metabolic pathways in hepatocyte incubations .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked morpholino) to enhance solubility and delay degradation .
- CYP450 Profiling : Identify major metabolizing enzymes via human liver microsome assays .
Basic: How do researchers differentiate this compound from similar triazoloquinoxaline derivatives?
Methodological Answer:
- Spectral Fingerprinting : Compare NMR shifts (e.g., 3,4-dimethylphenyl protons at δ 2.2–2.3 ppm) and HRMS data .
- Chromatographic Retention : HPLC retention times under gradient elution (e.g., 14.5 min vs. 12.8 min for fluorophenyl analogs) .
Advanced: What methodologies guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Fragment-Based Design : Replace morpholino with piperazine or thiomorpholine to modulate target affinity .
- Crystal Structure Analysis : Use protein-ligand co-crystallography to identify steric clashes or suboptimal contacts .
- Free Energy Perturbation (FEP) : Simulate binding energy changes upon substituent modification with FEP+ in Desmond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
